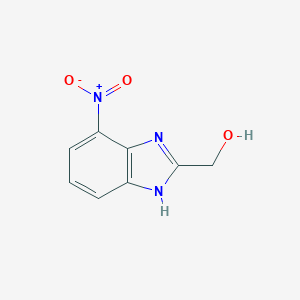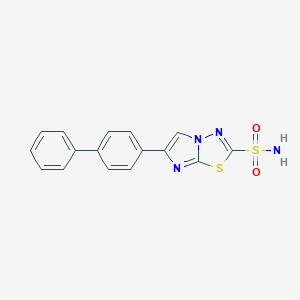![molecular formula C8H17ClO2 B071979 Butane, 1-[2-(2-chloroethoxy)ethoxy]- CAS No. 1120-23-6](/img/structure/B71979.png)
Butane, 1-[2-(2-chloroethoxy)ethoxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butane, 1-[2-(2-chloroethoxy)ethoxy]-, commonly known as "Butylated Hydroxytoluene" (BHT), is a synthetic antioxidant that is widely used in the food and cosmetic industries. It is also used in the production of plastics, rubber, and fuel additives. BHT has been extensively studied for its scientific research applications, particularly its mechanism of action and biochemical and physiological effects.
Mécanisme D'action
Butane, 1-[2-(2-chloroethoxy)ethoxy]- works by donating a hydrogen atom to free radicals, which stabilizes them and prevents them from damaging cells. Butane, 1-[2-(2-chloroethoxy)ethoxy]- also chelates metal ions, which can catalyze the formation of free radicals.
Effets Biochimiques Et Physiologiques
Butane, 1-[2-(2-chloroethoxy)ethoxy]- has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the lifespan of certain organisms, including fruit flies and mice. Butane, 1-[2-(2-chloroethoxy)ethoxy]- has also been shown to reduce the risk of certain types of cancer, including breast and lung cancer. Additionally, Butane, 1-[2-(2-chloroethoxy)ethoxy]- has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Butane, 1-[2-(2-chloroethoxy)ethoxy]- in lab experiments is its stability. Butane, 1-[2-(2-chloroethoxy)ethoxy]- is a relatively stable compound and does not degrade easily, which makes it useful for long-term experiments. However, one limitation of using Butane, 1-[2-(2-chloroethoxy)ethoxy]- is its potential to interfere with other compounds in the experiment. Butane, 1-[2-(2-chloroethoxy)ethoxy]- may react with other compounds in the experiment, which can lead to inaccurate results.
Orientations Futures
There are several potential future directions for research on Butane, 1-[2-(2-chloroethoxy)ethoxy]-. One area of research is its potential use in the treatment of Alzheimer's disease. Butane, 1-[2-(2-chloroethoxy)ethoxy]- has been shown to reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. Another area of research is the development of new synthetic antioxidants that are more effective than Butane, 1-[2-(2-chloroethoxy)ethoxy]-. Finally, there is potential for research on the use of Butane, 1-[2-(2-chloroethoxy)ethoxy]- in the production of biofuels. Butane, 1-[2-(2-chloroethoxy)ethoxy]- has been shown to improve the stability of biodiesel, which could make it a useful additive for the biofuel industry.
Conclusion:
In conclusion, Butane, 1-[2-(2-chloroethoxy)ethoxy]- is a synthetic antioxidant that has been extensively studied for its scientific research applications. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. Butane, 1-[2-(2-chloroethoxy)ethoxy]- is synthesized by reacting para-cresol with isobutylene in the presence of sulfuric acid, followed by reaction with chlorine and sodium hydroxide. While Butane, 1-[2-(2-chloroethoxy)ethoxy]- has advantages for lab experiments, such as stability, it also has limitations, such as the potential to interfere with other compounds in the experiment. Future research on Butane, 1-[2-(2-chloroethoxy)ethoxy]- could include its potential use in the treatment of Alzheimer's disease, the development of new synthetic antioxidants, and its use in the production of biofuels.
Méthodes De Synthèse
Butane, 1-[2-(2-chloroethoxy)ethoxy]- is synthesized by reacting 4-methylphenol (also known as "para-cresol") with isobutylene in the presence of sulfuric acid. The resulting product is then reacted with chlorine and sodium hydroxide to form Butane, 1-[2-(2-chloroethoxy)ethoxy]-.
Applications De Recherche Scientifique
Butane, 1-[2-(2-chloroethoxy)ethoxy]- has been extensively studied for its antioxidant properties. It is known to inhibit the oxidation of lipids, which can lead to the formation of harmful free radicals. Butane, 1-[2-(2-chloroethoxy)ethoxy]- has also been shown to have anti-inflammatory and anti-cancer properties. Additionally, Butane, 1-[2-(2-chloroethoxy)ethoxy]- has been studied for its potential use in the treatment of Alzheimer's disease.
Propriétés
Numéro CAS |
1120-23-6 |
|---|---|
Nom du produit |
Butane, 1-[2-(2-chloroethoxy)ethoxy]- |
Formule moléculaire |
C8H17ClO2 |
Poids moléculaire |
180.67 g/mol |
Nom IUPAC |
1-[2-(2-chloroethoxy)ethoxy]butane |
InChI |
InChI=1S/C8H17ClO2/c1-2-3-5-10-7-8-11-6-4-9/h2-8H2,1H3 |
Clé InChI |
DZWMJKOIMKFXIJ-UHFFFAOYSA-N |
SMILES |
CCCCOCCOCCCl |
SMILES canonique |
CCCCOCCOCCCl |
Autres numéros CAS |
1120-23-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5a-amino-6-oxido-7-phenyl-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazol-6-ium-8a-ol](/img/structure/B71896.png)
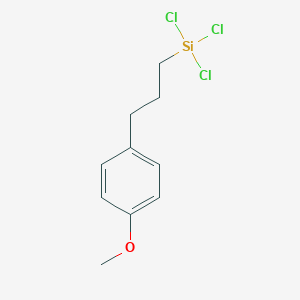
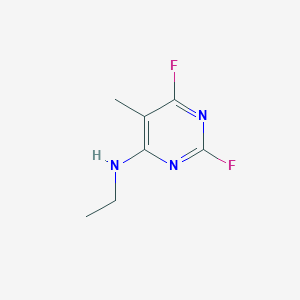
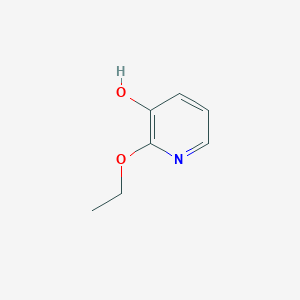
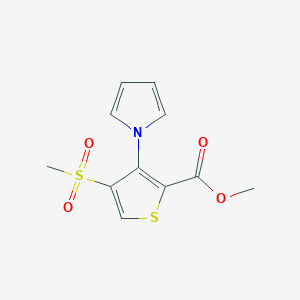
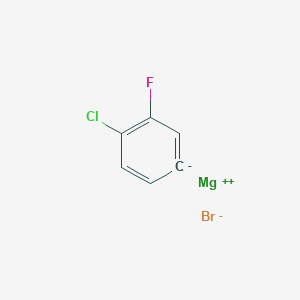
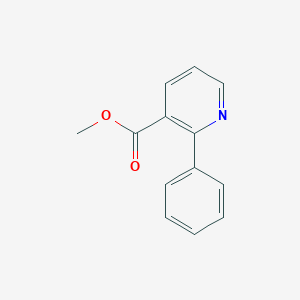
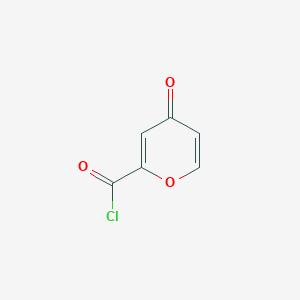
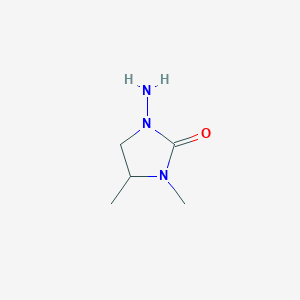
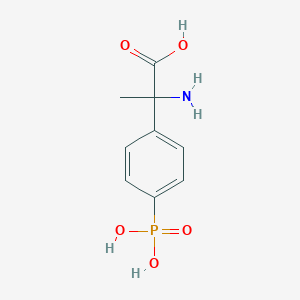
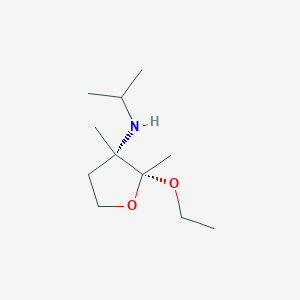
![2-Methylbenzo[d]thiazol-7-ol](/img/structure/B71917.png)
